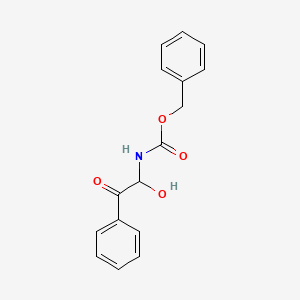

Benzyl 1-hydroxy-2-oxo-2-phenylethylcarbamate

CAS No.: 865284-34-0

Cat. No.: VC16275792

Molecular Formula: C16H15NO4

Molecular Weight: 285.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 865284-34-0 |

|---|---|

| Molecular Formula | C16H15NO4 |

| Molecular Weight | 285.29 g/mol |

| IUPAC Name | benzyl N-(1-hydroxy-2-oxo-2-phenylethyl)carbamate |

| Standard InChI | InChI=1S/C16H15NO4/c18-14(13-9-5-2-6-10-13)15(19)17-16(20)21-11-12-7-3-1-4-8-12/h1-10,15,19H,11H2,(H,17,20) |

| Standard InChI Key | UWEUBMRRBZVJCL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(C(=O)C2=CC=CC=C2)O |

Introduction

Chemical and Physical Properties

Benzyl 1-hydroxy-2-oxo-2-phenylethylcarbamate exhibits distinct structural features critical to its reactivity and functionality. Key properties include:

| Property | Value |

|---|---|

| IUPAC Name | Benzyl N-(1-hydroxy-2-oxo-2-phenylethyl)carbamate |

| Molecular Formula | |

| Molecular Weight | 285.29 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(C(=O)C2=CC=CC=C2)O |

| InChIKey | UWEUBMRRBZVJCL-UHFFFAOYSA-N |

The presence of a benzyloxycarbonyl (Cbz) group and a β-hydroxy-α-ketoamide moiety confers dual functionality, enabling roles as a protecting group in peptide synthesis and a precursor for heterocyclic compounds. The chiral center at the hydroxy-bearing carbon further suggests potential stereoselective applications in asymmetric synthesis.

Synthesis Methods

Carbamate Formation via Benzyl Chloroformate

A primary synthesis route involves the reaction of benzyl chloroformate with primary or secondary amines. For Benzyl 1-hydroxy-2-oxo-2-phenylethylcarbamate, the target amine precursor is 1-hydroxy-2-oxo-2-phenylethylamine. This method proceeds under mild conditions (0–25°C) in dichloromethane or tetrahydrofuran, with triethylamine as a base to neutralize HCl byproducts. The reaction typically achieves moderate to high yields, though purification via column chromatography is often required due to side reactions.

Applications in Organic and Medicinal Chemistry

Peptide Synthesis

The benzyloxycarbonyl (Cbz) group is a cornerstone of amine protection in peptide synthesis. Benzyl 1-hydroxy-2-oxo-2-phenylethylcarbamate serves as a masked amine intermediate, enabling selective deprotection under hydrogenolytic conditions (e.g., ) without affecting other functional groups. Its stability under acidic conditions makes it preferable to tert-butoxycarbonyl (Boc) groups in orthogonal protection strategies.

Heterocyclic Compound Synthesis

The β-hydroxy-α-ketoamide structure is a versatile precursor for nitrogen- and oxygen-containing heterocycles. For instance, intramolecular cyclization via dehydration or oxidation could yield oxazolidinones or quinazolinones, scaffolds prevalent in antimicrobial and anticancer agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume